Structural and Predicted Physicochemical Differentiation from N-(2-Pyridin-2-ylethyl) Analog
The target compound replaces the 2-pyridin-2-ylethyl group of the reference analog [1] with a 2-propylphenyl moiety. This substitution removes a hydrogen-bond acceptor (pyridine N) and introduces a significantly more lipophilic aromatic ring. While no direct biological data is available for the target compound, the reference analog (5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine) displays an IC50 of 887 nM against Wnt-3a [1]. The estimated cLogP of the target compound is 5.33 , compared to approximately 3.1 for the reference analog (calculated), representing a >100-fold increase in predicted lipophilicity. This fundamental difference precludes activity extrapolation and positions the target compound as a distinct chemical probe for targets preferring hydrophobic N-aryl substituents.
| Evidence Dimension | Predicted lipophilicity (cLogP) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | cLogP = 5.33; zero H-bond donors/acceptors on the N-aryl ring |
| Comparator Or Baseline | 5-Methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine (BDBM65438): cLogP ~3.1; one H-bond acceptor (pyridine N) |
| Quantified Difference | Δ cLogP ≈ +2.2 (over 100-fold difference in partition coefficient); loss of one H-bond acceptor |
| Conditions | Predicted by ChemSrc/ALOGPS algorithm; biological assay context: Wnt-3a binding inhibition (BindingDB) |
Why This Matters
A >100-fold difference in lipophilicity directly impacts membrane permeability, solubility, and off-target binding profiles, making the target compound suitable for intracellular or CNS targets where the pyridyl analog would be suboptimal.
- [1] BindingDB. BDBM65438: 5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine. IC50: 887 nM for Protein Wnt-3a (Mouse). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65438 View Source
